molecular formula C11H10O2 B1340077 3-Hydroxy-2-phenylcyclopent-2-enone CAS No. 5864-79-9

3-Hydroxy-2-phenylcyclopent-2-enone

Cat. No.: B1340077
CAS No.: 5864-79-9
M. Wt: 174.2 g/mol
InChI Key: YSNOZOOLCMJCQW-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenylcyclopent-2-enone is an organic compound with the molecular formula C11H10O2 It is a cyclopentenone derivative characterized by a hydroxyl group and a phenyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-2-phenylcyclopent-2-enone involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with benzaldehyde. This reaction typically occurs under acidic conditions, leading to the formation of the desired product .

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield cyclopentanol derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentenone derivatives.

Scientific Research Applications

3-Hydroxy-2-phenylcyclopent-2-enone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-phenylcyclopent-2-enone involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as acetolactate synthase, affecting metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, altering their function and activity .

Comparison with Similar Compounds

  • 2-Hydroxy-3-phenylcyclopent-2-enone
  • 3-Hydroxy-2-methylcyclopent-2-enone

Comparison: 3-Hydroxy-2-phenylcyclopent-2-enone is unique due to the presence of both a hydroxyl group and a phenyl group on the cyclopentene ring. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

3-hydroxy-2-phenylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNOZOOLCMJCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560687
Record name 3-Hydroxy-2-phenylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5864-79-9
Record name 3-Hydroxy-2-phenylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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